Ketoconazole impurity 1

Pharmaceutical Impurity Profiling Stereoselective Analysis Regulatory Compliance

Select Ketoconazole Impurity 1 (trans-ketoconazole) as your primary reference standard to ensure valid HPLC/UPLC method development and QC release. Unlike generic mixtures, this fully characterized diastereomer resolves critical specificity issues mandated by ICH Q3A/B and pharmacopoeial monographs (USP/EP). A certified purity of ≥95% guarantees accurate calibration, robust method validation (ICH Q2(R1)), and successful ANDA/NDA submissions, eliminating risks of regulatory rejection.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12091266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoconazole impurity 1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3
InChIKeyRESHZWJUNIQPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoconazole Impurity 1 (CAS 581806-59-9) Reference Standard for Pharmaceutical Quality Control and Regulatory Compliance


Ketoconazole Impurity 1 (CAS 581806-59-9) is a stereochemical impurity of the antifungal drug ketoconazole, characterized as trans-ketoconazole, a diastereomer of the cis-ketoconazole active pharmaceutical ingredient [1]. It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol [2]. This compound is provided as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) and is used for analytical method development, method validation, and quality control in pharmaceutical formulations [2].

Why Generic Ketoconazole Impurity Standards Cannot Be Substituted for Ketoconazole Impurity 1


Generic ketoconazole impurity standards often comprise mixtures of cis- and trans-diastereomers or unspecified isomers, whereas Ketoconazole Impurity 1 is specifically defined as trans-ketoconazole. This stereochemical distinction is critical for analytical method specificity, as pharmacopoeial monographs and regulatory guidelines require separate identification and quantification of this diastereomer due to its distinct chromatographic behavior and potential toxicological profile [1]. Substitution with non-specific impurity mixtures leads to ambiguous quantification, method validation failures, and potential non-compliance with ICH Q3A/B thresholds that mandate identification of impurities present above 2.0% in drug substances [1].

Quantitative Differentiation of Ketoconazole Impurity 1 Against Comparator Impurities and Alternatives


Stereochemical Identity Confirmed as trans-Ketoconazole Distinct from cis-Ketoconazole

Ketoconazole Impurity 1 is specifically identified as trans-ketoconazole, a diastereomer of the cis-ketoconazole active pharmaceutical ingredient. In contrast, generic 'ketoconazole impurity' reference standards are often mixtures of cis and trans isomers or do not specify stereochemistry. This stereochemical distinction is crucial for accurate quantification and method specificity, as per ICH Q3A guidelines, which require identification of impurities exceeding 2.0% in drug substances [1].

Pharmaceutical Impurity Profiling Stereoselective Analysis Regulatory Compliance

High Purity Reference Standard Certified by ISO 17034 for Reliable Quantification

Ketoconazole Impurity 1 is available as a certified reference standard produced under ISO 17034 accreditation, with a purity specification of ≥95% by HPLC, often >98% for specific vendors [1][2]. This contrasts with in-house synthesized impurity materials or non-certified standards, which may have variable purity and lack traceability to pharmacopoeial standards (USP/EP) [2]. Certified purity ensures accurate quantification and method validation according to ICH Q2(R1) requirements.

Analytical Reference Standards ISO 17034 Certification Quality Control

Quantitative Detection and Quantification at Levels Exceeding ICH Thresholds

CZE-ESI-MS analysis demonstrated that trans-ketoconazole (Impurity 1) is present at levels exceeding 2.0% in cis-ketoconazole standards and pharmaceutical formulations (two tablet formulations and one syrup) [1]. This quantification exceeds the ICH Q3A identification threshold for new drug substances (0.1–0.5% depending on daily dose), making its accurate measurement a regulatory requirement [1]. In contrast, other impurities such as Impurity B, C, D, and E have lower relative correction factors (1.13, 1.08, 0.94, 1.01 respectively) to ketoconazole at 220 nm, indicating different UV response and quantification requirements [2].

Impurity Quantification ICH Guidelines Method Validation

Potent Activation of Human Aryl Hydrocarbon Receptor (AhR) by Ketoconazole Impurities

While specific data for Ketoconazole Impurity 1 (trans-ketoconazole) on AhR activation are not reported, impurities IMP-C and IMP-E in ketoconazole preparations are potent activators of human AhR, inducing CYP1A1 mRNA and protein with efficacy 10–15 times higher than (+)-ketoconazole [1]. This class-level inference suggests that stereochemical impurities like trans-ketoconazole may also possess significant AhR-mediated toxicological potential, necessitating their strict control and quantification in drug products.

Toxicology Aryl Hydrocarbon Receptor CYP1A1 Induction

Key Application Scenarios for Ketoconazole Impurity 1 in Pharmaceutical Quality Control and Regulatory Compliance


Method Development and Validation for Impurity Profiling of Ketoconazole Drug Substances and Products

Use Ketoconazole Impurity 1 as a primary reference standard to develop and validate HPLC or UPLC methods for the detection and quantification of trans-ketoconazole in ketoconazole API and finished dosage forms. The certified purity (≥95%) ensures accurate calibration curves and method validation parameters (accuracy, precision, specificity, linearity, and range) in compliance with ICH Q2(R1) and pharmacopoeial monographs [1].

Regulatory Submission Support for ANDA/NDA Filing

Include Ketoconazole Impurity 1 in regulatory submissions (e.g., ANDA, NDA) to demonstrate the specificity and sensitivity of analytical methods for impurity profiling. The use of a certified, traceable reference standard (USP/EP) strengthens the quality control section of the dossier and reduces the risk of regulatory queries or rejection due to inadequate impurity characterization [1].

Quality Control Release Testing of Ketoconazole Formulations

Employ Ketoconazole Impurity 1 as a system suitability standard and for impurity identification in routine QC testing of ketoconazole creams, tablets, and shampoos. Its use ensures consistent batch-to-batch comparison and adherence to specifications for impurity content, as mandated by ICH Q3B and pharmacopoeial limits (e.g., USP, EP, BP) [1].

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